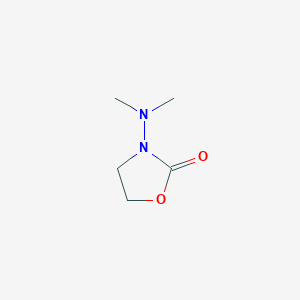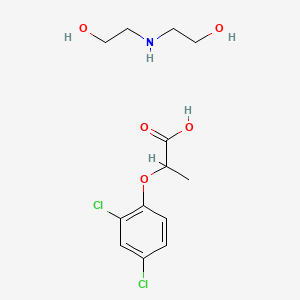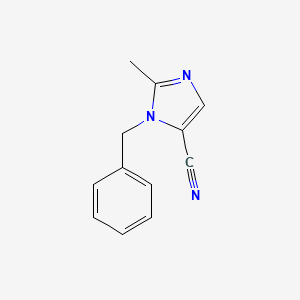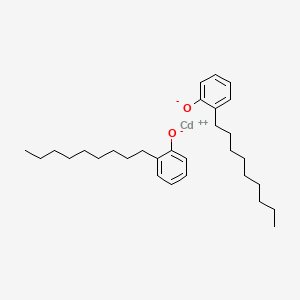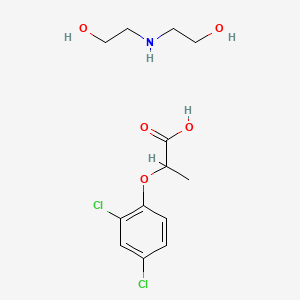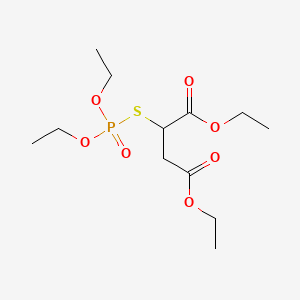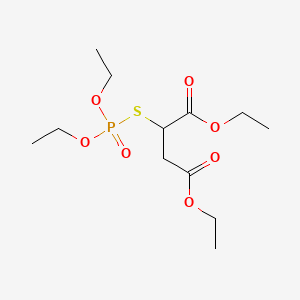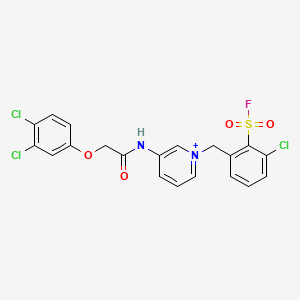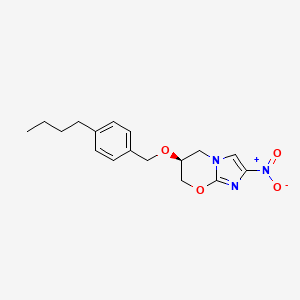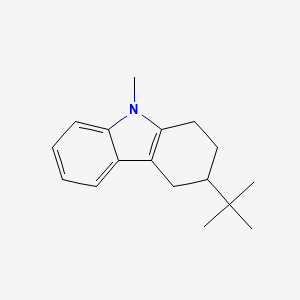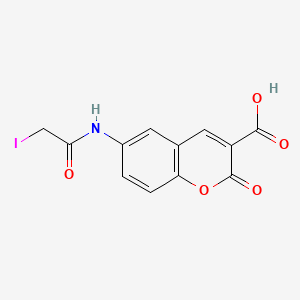
6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of an iodoacetyl group, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Iodoacetyl Group: The iodoacetyl group can be introduced via an acylation reaction using iodoacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Amidation: The final step involves the amidation of the chromene derivative with an appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene core and the iodoacetyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: Oxidation can yield chromene-2,3-diones, while reduction can produce chroman-2-ols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
科学研究应用
6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to modify proteins through the iodoacetyl group.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the biological activity of chromene derivatives.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid involves its ability to interact with biological molecules through the iodoacetyl group. This group can form covalent bonds with nucleophilic residues in proteins, such as cysteine thiols, leading to the modification of protein function. The chromene core may also interact with various molecular targets, contributing to its biological activity.
相似化合物的比较
Similar Compounds
6-Amino-2-oxo-2H-chromene-3-carboxylic acid: Lacks the iodoacetyl group, resulting in different reactivity and biological activity.
6-(Bromoacetyl)amino-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a bromoacetyl group instead of an iodoacetyl group, leading to different reactivity.
6-((Chloroacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a chloroacetyl group, which also affects its reactivity and biological properties.
Uniqueness
The presence of the iodoacetyl group in 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid imparts unique chemical reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable compound for biochemical studies and the development of new therapeutic agents.
属性
CAS 编号 |
91330-22-2 |
|---|---|
分子式 |
C12H8INO5 |
分子量 |
373.10 g/mol |
IUPAC 名称 |
6-[(2-iodoacetyl)amino]-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H8INO5/c13-5-10(15)14-7-1-2-9-6(3-7)4-8(11(16)17)12(18)19-9/h1-4H,5H2,(H,14,15)(H,16,17) |
InChI 键 |
YONNYWHCUUIWFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NC(=O)CI)C=C(C(=O)O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


